

Isoastragaloside IV: A Review of Its Long-Term Safety and Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isoastragaloside IV**

Cat. No.: **B2372309**

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For researchers, scientists, and drug development professionals, understanding the long-term safety and toxicity of a compound is paramount. This guide provides a comprehensive comparison of the available toxicological data on **Isoastragaloside IV** (AS-IV), a major active saponin from *Astragalus membranaceus*, with a focus on providing supporting experimental data and methodologies to aid in preclinical safety assessment.

Isoastragaloside IV is widely investigated for its potential therapeutic benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. While generally considered to have a favorable safety profile, a thorough evaluation of its long-term toxicity is essential for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on the acute, subchronic, reproductive, and genotoxic potential of AS-IV and compares it with other related compounds where data is available.

Acute and Subchronic Toxicity

Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance and establishing its median lethal dose (LD50). Subchronic studies, typically lasting up to 13 weeks, provide insights into the potential target organs for toxicity and help determine a No-Observed-Adverse-Effect-Level (NOAEL).

While a definitive LD50 for pure **Isoastragaloside IV** from a single, dedicated study is not readily available in the public domain, related studies on *Astragalus* extracts and derivatives of AS-IV suggest a low order of acute toxicity.

Table 1: Summary of Acute and Subchronic Toxicity Data for **Isoastragaloside IV** and Related Compounds

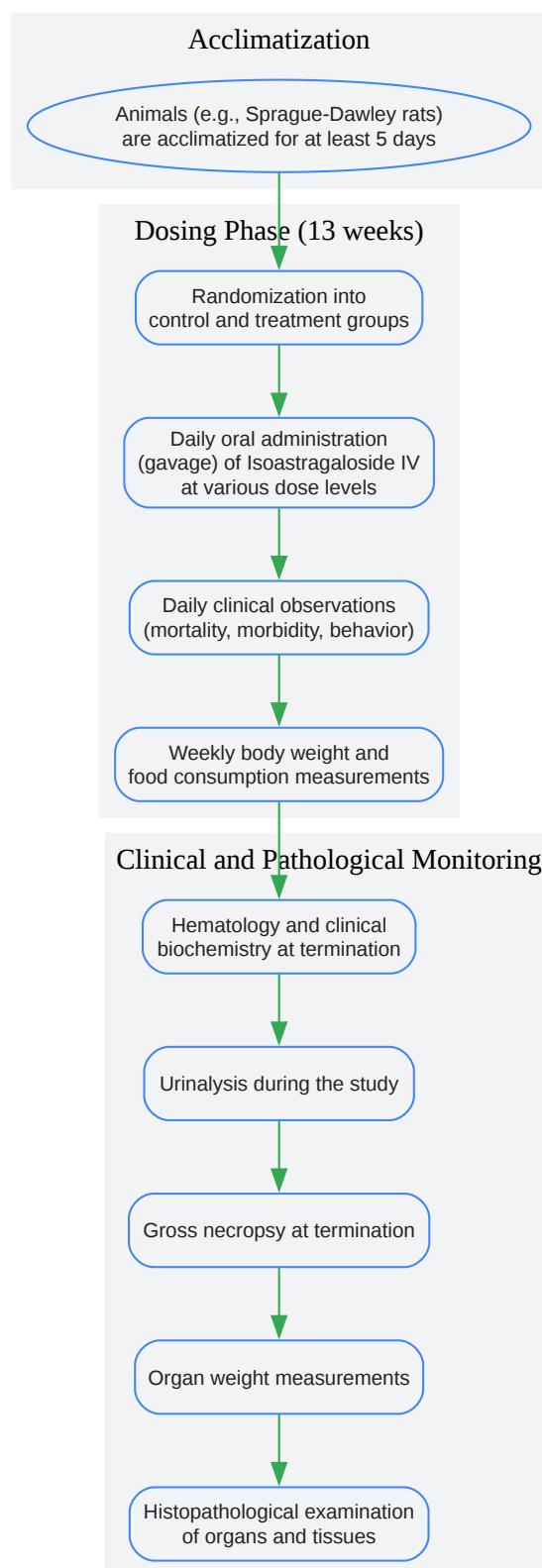
Compound/ Extract	Species	Route of Administration	Duration	Key Findings	Reference
Astragalus Extract Mixture (HT042)	Rat	Oral	Acute	Approximate Lethal Dose > 5000 mg/kg	[1]
Astragalosidi c Acid (LS- 102, a derivative of AS-IV)	Mouse	Oral	Acute	No mortality or abnormal changes at 5000 mg/kg	[2][3]
Isoastragalosi de IV	Rodents	Oral	14 weeks	Nephrotoxicit y and hepatotoxicity observed at 10 mg/kg/day	[4][5]
Radix Astragali Extract	Rat	Intraperitonea l	90 days	Safe dosage range: 5.7- 39.9 g/kg. No distinct toxicity or side effects observed.	[6][7]
Radix Astragali Extract	Dog	Intravenous	90 days	Safe dosage range: 2.85- 19.95 g/kg. No distinct toxicity or side effects observed.	[6][7]
Astragalus Extract	Rat	Oral	13 weeks	NOAEL: 4000 mg/kg/day	[1]

Mixture
(HT042)

It is important to note the discrepancy in the findings regarding the subchronic toxicity of AS-IV. While a study on Radix Astragali extract indicated a very high safe dosage range, another report pointed to organ toxicity at a much lower dose of 10 mg/kg/day for AS-IV. This highlights the need for further well-controlled, long-term toxicity studies on the purified compound to establish a definitive NOAEL.

Experimental Protocol: 13-Week Oral Toxicity Study in Rats (General Protocol)

This protocol is a generalized representation based on standard guidelines for subchronic toxicity studies.

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Experimental workflow for a 13-week oral toxicity study.

Reproductive and Developmental Toxicity

Investigating the potential effects of a compound on reproduction and development is a critical component of safety assessment, especially for drugs that may be used by women of childbearing potential.

Studies on **Isoastragaloside IV** have indicated some potential for reproductive and developmental toxicity at specific doses, although no teratogenic (causing birth defects) effects have been observed.

Table 2: Summary of Reproductive and Developmental Toxicity of **Isoastragaloside IV**

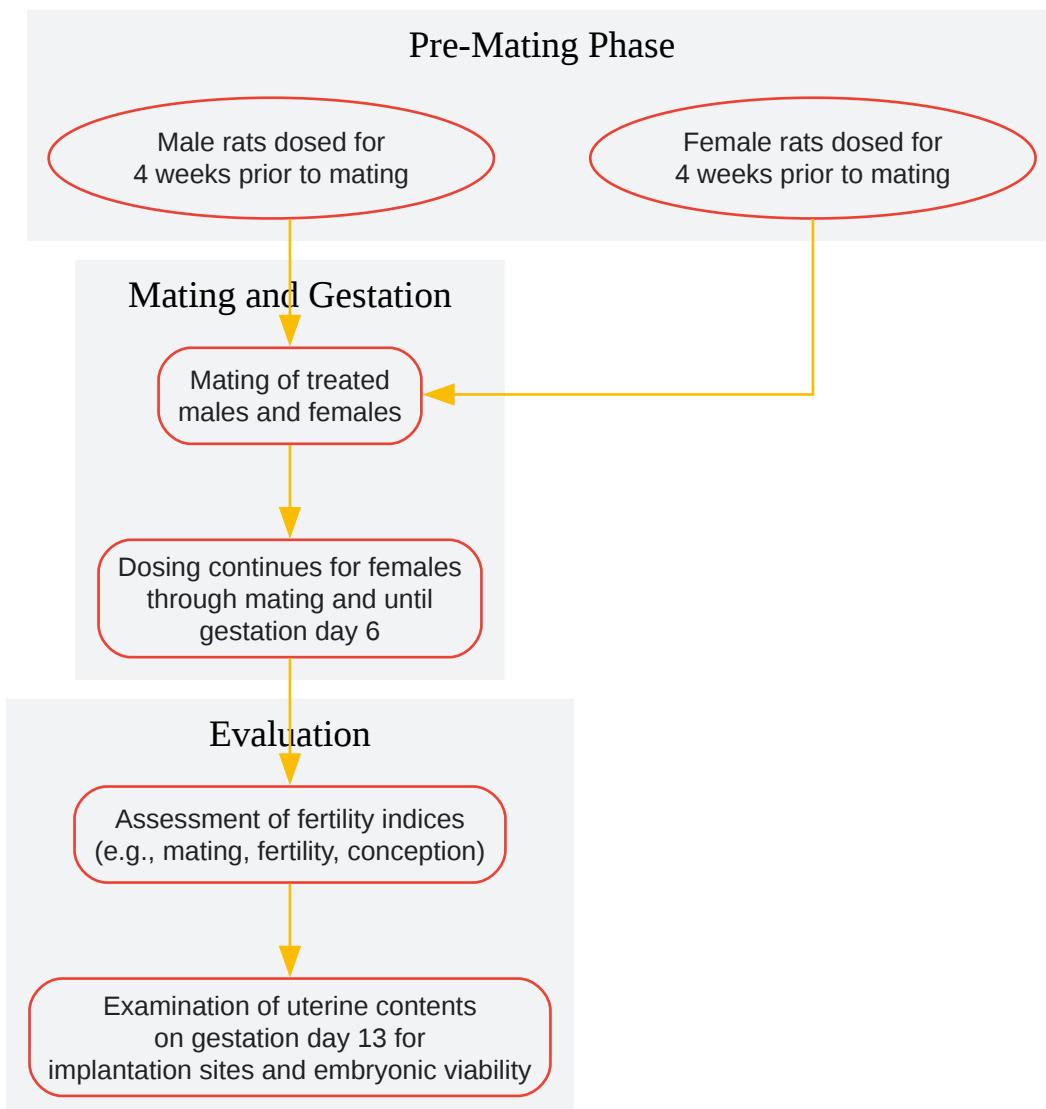
Species	Route of Administration	Dosing Period	Key Findings	Reference
Rat	Intravenous	4 weeks before mating, during mating, and until day 6 of gestation	Inhibitory effect on female fertility. No early embryonic developmental toxicity.	[8]
Rat	Intravenous	Gestation days 15-21 and lactation days 1-21	No maternal toxicity at 0.25-1.0 mg/kg. At 1.0 mg/kg/day, significant delay in fur development, eye opening, and cliff parry reflex of pups.	[8]
Rat	Intravenous	Gestation days 6-15	Maternal toxicity at 1.0 mg/kg. Fetotoxic at doses \geq 0.5 mg/kg. No teratogenic effects.	[5]
Rabbit	Intravenous	Gestation days 6-18	Fetotoxic at all tested doses (0.5, 1.0, 2.0 mg/kg). No teratogenic effects.	[5]

These findings suggest that caution should be exercised with the use of **Isoastragaloside IV** during pregnancy. The observed developmental delays in pups occurred at doses that also

showed some maternal toxicity, which is an important consideration in risk assessment.

Experimental Protocol: Fertility and Early Embryonic Development Study in Rats (General Protocol)

This protocol outlines the key stages of a study designed to assess the effects of a substance on male and female fertility and early embryonic development.



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Workflow for a fertility and early embryonic development study.

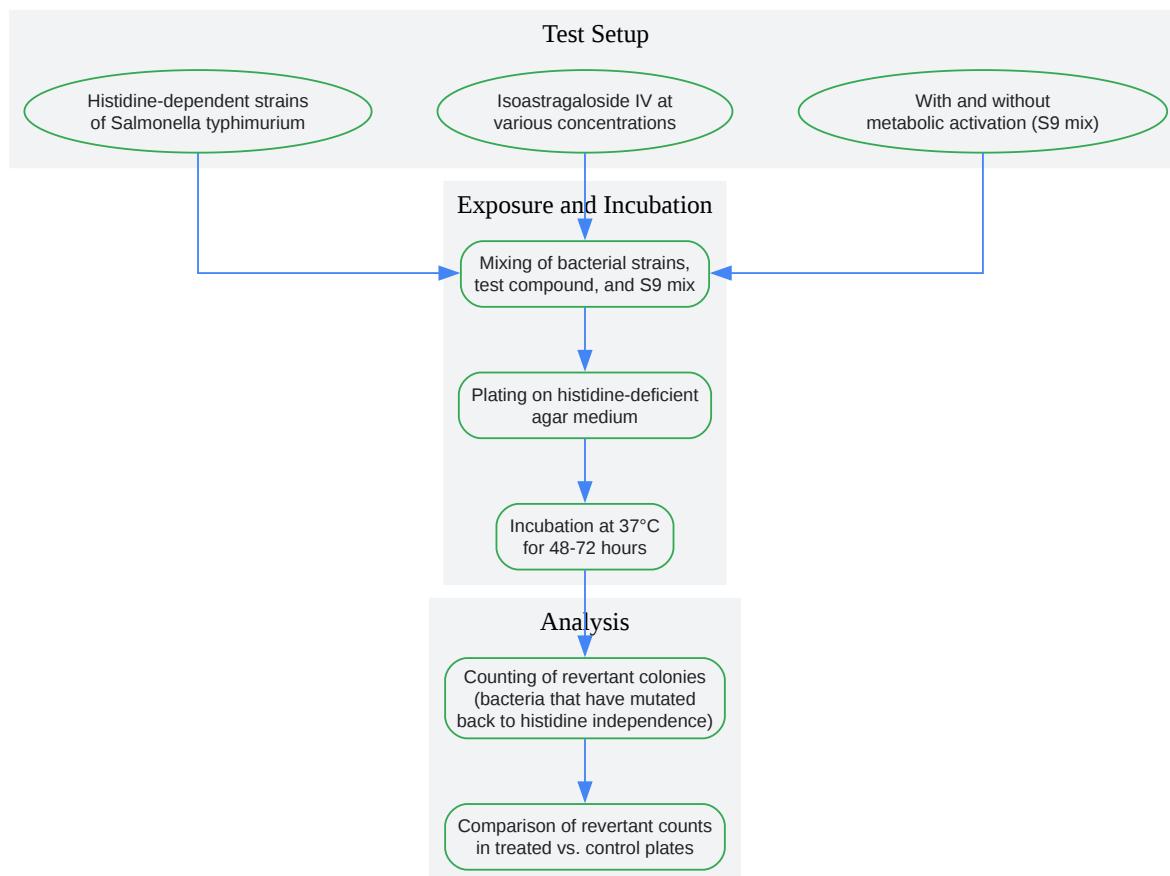
Genotoxicity

Genotoxicity assays are performed to detect the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. Standard genotoxicity testing includes an Ames test for bacterial gene mutations and an *in vitro* chromosomal aberration assay in mammalian cells.

Currently, there is a lack of publicly available, specific genotoxicity data for pure **Isoastragaloside IV**. This represents a significant data gap in its safety profile.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.



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Workflow of the Ames test for mutagenicity.

Comparison with Other Astragalus Saponins

A direct comparative study on the long-term toxicity of different individual astragalosides (e.g., Astragaloside I, II, III, and IV) is not readily available. One study did compare the anti-inflammatory effects of total astragalus saponins (AST) with AS-IV and found that AST had a

broader inhibitory effect on certain inflammatory pathways, suggesting that the combined action of different saponins may be more effective than AS-IV alone in some contexts. However, this study did not provide a toxicological comparison.

The lack of comparative toxicity data makes it difficult to definitively state whether AS-IV is more or less toxic than other related saponins from Astragalus.

Conclusion and Future Directions

The available data suggests that **Isoastragaloside IV** has a low potential for acute toxicity. However, there are some concerns regarding its potential for reproductive and developmental toxicity at specific intravenous doses, and a report of nephrotoxicity and hepatotoxicity with subchronic oral administration warrants further investigation.

Key data gaps that need to be addressed to provide a complete long-term safety and toxicity profile for **Isoastragaloside IV** include:

- A definitive acute oral LD50 study in rodents.
- A comprehensive 13-week (or longer) subchronic oral toxicity study on pure **Isoastragaloside IV** to establish a clear NOAEL.
- A full battery of genotoxicity studies, including an Ames test and an in vitro chromosomal aberration assay.
- Direct comparative toxicity studies of **Isoastragaloside IV** with other major astragalosides.

Addressing these data gaps through rigorous, well-documented preclinical studies will be crucial for the further development of **Isoastragaloside IV** as a safe and effective therapeutic agent. Researchers and drug development professionals should prioritize these studies to ensure a complete understanding of the risk-benefit profile of this promising natural compound.

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References

- 1. oecd.org [oecd.org]
- 2. Pharmacokinetics Comparison, Intestinal Absorption and Acute Toxicity Assessment of a Novel Water-Soluble Astragaloside IV Derivative (Astragalosidic Acid, LS-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acute oral toxicity: Topics by Science.gov [science.gov]
- 4. fda.gov [fda.gov]
- 5. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subchronic toxicity studies of Radix Astragali extract in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of astragaloside IV on the general and peripartum reproductive toxicity in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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